molecular formula C16H20N4O2 B3852488 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol

5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol

Cat. No. B3852488
M. Wt: 300.36 g/mol
InChI Key: KFXIWNALFBKTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MPPF, is a selective antagonist for the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to study the functions and mechanisms of the 5-HT1A receptor in the brain and body.

Mechanism of Action

5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist for the 5-HT1A receptor, blocking its activation by serotonin and other ligands. This inhibition of the receptor can lead to changes in neurotransmitter release and receptor signaling, resulting in a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects
5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have a wide range of effects on the brain and body, including changes in neurotransmitter release, receptor signaling, and gene expression. These effects can lead to changes in mood, anxiety, appetite, and pain perception, as well as alterations in neuronal plasticity and neurogenesis.

Advantages and Limitations for Lab Experiments

5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is a useful tool for studying the functions and mechanisms of the 5-HT1A receptor in the brain and body. Its selective antagonist activity allows for precise manipulation of receptor signaling, and its well-characterized pharmacology and biochemistry make it a reliable research tool. However, 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol also has some limitations, including potential off-target effects and the need for careful dosing and administration to avoid unwanted effects.

Future Directions

There are many potential future directions for research involving 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol and the 5-HT1A receptor. These include further study of the receptor's role in psychiatric and neurological disorders, as well as investigation of novel therapeutic approaches targeting this receptor. Additionally, advances in imaging and other techniques may allow for more precise and detailed characterization of receptor signaling and function in vivo.

Scientific Research Applications

5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research to study the functions and mechanisms of the 5-HT1A receptor in the brain and body. This receptor is involved in regulating a wide range of physiological and behavioral processes, including mood, anxiety, appetite, and pain perception. 5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been used to study the role of the 5-HT1A receptor in these processes, as well as in the development and treatment of various psychiatric and neurological disorders.

properties

IUPAC Name

5-methoxy-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-22-14-4-3-13(15(21)11-14)12-19-7-9-20(10-8-19)16-17-5-2-6-18-16/h2-6,11,21H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXIWNALFBKTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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